N-decanoyl-D-erythro-sphingosine

Vue d'ensemble

Description

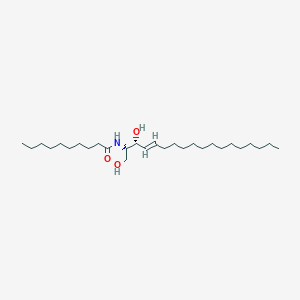

N-Decanoylsphingosine: is a type of N-acylsphingosine where the ceramide N-acyl group is specified as decanoyl. It is a member of the ceramide family, which are lipid molecules composed of sphingosine and a fatty acid. N-Decanoylsphingosine plays a significant role in various biological processes and is a key component in the study of sphingolipid metabolism .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-Decanoylsphingosine can be synthesized through the acylation of sphingosine with decanoic acid. The reaction typically involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the sphingosine and the decanoic acid .

Industrial Production Methods: Industrial production of N-Decanoylsphingosine may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as chromatography may be used for purification .

Analyse Des Réactions Chimiques

Types of Reactions: N-Decanoylsphingosine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: N-Decanoylsphingosine can undergo nucleophilic substitution reactions, where the decanoyl group can be replaced by other acyl groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as acyl chlorides or anhydrides in the presence of a base.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various N-acylsphingosines with different acyl groups.

Applications De Recherche Scientifique

N-Decanoylsphingosine has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study sphingolipid metabolism and interactions.

Biology: Plays a role in cell signaling pathways and apoptosis.

Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

Industry: Used in the formulation of cosmetics and skincare products due to its moisturizing properties.

Mécanisme D'action

N-Decanoylsphingosine exerts its effects through its interaction with various molecular targets and pathways:

Molecular Targets: It interacts with enzymes involved in sphingolipid metabolism, such as ceramidases and sphingomyelinases.

Pathways Involved: It is involved in the regulation of cell growth, differentiation, and apoptosis through pathways such as the ceramide signaling pathway.

Comparaison Avec Des Composés Similaires

- N-Acetylsphingosine

- N-Myristoylsphingosine

- N-Palmitoylsphingosine

Comparison: N-Decanoylsphingosine is unique due to its specific decanoyl group, which influences its physical and chemical properties. Compared to other N-acylsphingosines, it may have different solubility, melting points, and biological activities. For example, N-Myristoylsphingosine has a longer acyl chain, which may affect its interaction with cell membranes and enzymes .

Activité Biologique

N-decanoyl-D-erythro-sphingosine, a ceramide analog, is recognized for its significant biological activities, particularly in cell signaling, apoptosis, and sphingolipid metabolism. This article explores the compound's mechanisms of action, its role in various biological processes, and relevant research findings.

Overview of this compound

This compound is a specific type of N-acylsphingosine characterized by a decanoyl group attached to the sphingosine backbone. This structure influences its physical properties and biological functions, making it a valuable tool in studying sphingolipid metabolism and cellular signaling pathways.

This compound exerts its effects through multiple mechanisms:

- Cell Signaling : It plays a crucial role in regulating cell growth, differentiation, and apoptosis. The compound activates various signaling pathways that are integral to these processes.

- Apoptosis Induction : Research indicates that this compound can induce apoptosis in cancer cells through specific signaling cascades. This property is essential for exploring potential therapeutic targets in cancer treatment .

- Interaction with Enzymes : The compound acts as a substrate for enzymes involved in sphingolipid metabolism, influencing the synthesis and breakdown of sphingolipids within cells. This interaction provides insights into metabolic dysfunctions associated with various diseases .

Biological Activities

This compound exhibits several notable biological activities:

- Regulation of Cell Cycle : It has been shown to impact cell cycle regulation, influencing cellular responses to stress and inflammation.

- Membrane Integrity : The compound contributes to the structural integrity of cellular membranes, affecting how cells interact with their environment.

- Stress Response : It plays a role in cellular stress responses, potentially modulating the effects of oxidative stress and other damaging stimuli.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it's beneficial to compare it with other ceramide analogs:

| Compound Name | Fatty Acyl Chain Length | Unique Features |

|---|---|---|

| N-dodecanoyl-D-erythro-sphingosine | 12 carbons | Higher hydrophobicity; influences membrane fluidity. |

| N-pentadecanoyl-D-erythro-sphingosine | 15 carbons | Potentially more effective in certain signaling pathways. |

| N-octanoyl-D-erythro-sphingosine | 8 carbons | Shorter chain; different physical properties affecting miscibility. |

| N-hexadecanoyl-D-erythro-sphingosine | 16 carbons | Commonly studied for its role in skin barrier function. |

This compound stands out due to its specific chain length and resultant properties that influence both membrane dynamics and biological activity uniquely compared to these similar compounds .

Case Studies and Research Findings

Recent studies have highlighted the importance of this compound in various contexts:

- Cancer Research : A study demonstrated that treatment with this compound resulted in significant apoptosis in leukemia cells, indicating its potential as an anticancer agent .

- Lipid Metabolism Disorders : Research has shown alterations in sphingolipid profiles, including ceramide levels, in conditions such as non-alcoholic fatty liver disease (NAFLD) and amyotrophic lateral sclerosis (ALS). These findings suggest that this compound may play a role in the pathology of these diseases .

Propriétés

IUPAC Name |

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]decanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H55NO3/c1-3-5-7-9-11-12-13-14-15-16-18-19-21-23-27(31)26(25-30)29-28(32)24-22-20-17-10-8-6-4-2/h21,23,26-27,30-31H,3-20,22,24-25H2,1-2H3,(H,29,32)/b23-21+/t26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDWVAQFAMZLCAX-NBNLIBPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H55NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30420651 | |

| Record name | N-decanoylceramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111122-57-7 | |

| Record name | N-decanoylceramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.